molecular formula C10H19NO4S2 B606311 Boc-NH-ethyl-SS-propionic acid CAS No. 485800-27-9

Boc-NH-ethyl-SS-propionic acid

Cat. No.: B606311
CAS No.: 485800-27-9
M. Wt: 281.39
InChI Key: CIJZYVBXQKYUFA-UHFFFAOYSA-N
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Description

Boc-NH-ethyl-SS-propionic acid is a cleavable carboxylic acid linker. The terminal carboxylic acid group can be reacted with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds. The Boc protecting group can be removed under acidic conditions to release the free amine for further reaction .

Mechanism of Action

Target of Action

The primary target of Boc-NH-ethyl-SS-propionic acid is the antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

This compound acts as a cleavable linker in the synthesis of ADCs . It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . The compound’s terminal carboxylic acid group can react with a primary amine in the presence of activators such as EDC and HATU to form stable amide bonds . The boc protecting group can be removed under acidic conditions to release the free amine for further reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the action of ADCs. The compound enables the selective delivery of the cytotoxic drug to the cancer cells, thereby minimizing damage to healthy cells .

Pharmacokinetics

The cleavable nature of the linker allows for the controlled release of the drug, which is crucial for the efficacy and safety of ADCs .

Result of Action

The result of the action of this compound is the successful delivery of the cytotoxic drug to the target cells. This targeted approach enhances the effectiveness of the drug and reduces side effects, improving the overall therapeutic outcome .

Action Environment

The action of this compound, like other ADC linkers, can be influenced by various environmental factors. For instance, the pH level can affect the cleavage of the linker and the release of the drug . Additionally, factors such as temperature and the presence of certain enzymes can also impact the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-NH-ethyl-SS-propionic acid is synthesized through a series of chemical reactions involving the protection of the amine group with a Boc (tert-butoxycarbonyl) group and the formation of a disulfide bridge. The synthetic route typically involves the following steps:

  • Protection of the amine group with a Boc group.
  • Formation of the disulfide bridge.
  • Introduction of the propionic acid moiety.

The reaction conditions often involve the use of solvents such as DMSO, DCM, and DMF, and the reactions are carried out under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route mentioned above. The process is optimized for yield and purity, and the compound is typically produced in large quantities using automated reactors and purification systems. The final product is subjected to rigorous quality control to ensure its purity and stability .

Chemical Reactions Analysis

Types of Reactions

Boc-NH-ethyl-SS-propionic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-NH-ethyl-SS-propionic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Boc-SS-Linker
  • 3-((2-((tert-Butoxycarbonyl)amino)ethyl)disulfanyl)propanoic acid
  • Propanoic acid, 3-[[2-[(1,1-dimethylethoxy)carbonyl]amino]ethyl]dithio]-

Uniqueness

Boc-NH-ethyl-SS-propionic acid is unique due to its cleavable nature, allowing for controlled release of linked molecules. The presence of both a Boc protecting group and a disulfide bridge provides versatility in synthetic and biological applications, making it a valuable tool in various fields of research .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S2/c1-10(2,3)15-9(14)11-5-7-17-16-6-4-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJZYVBXQKYUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154476
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485800-27-9
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485800-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]dithio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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